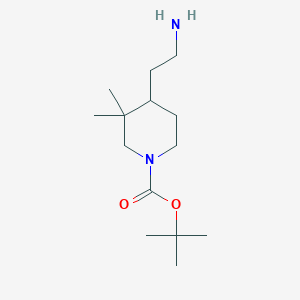
4-Bromo-7-chloroisoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-chloroisoquinolin-1-amine is a heterocyclic organic compound with the molecular formula C9H6BrClN2 It is characterized by the presence of bromine and chlorine atoms attached to an isoquinoline ring, which is a fused ring system consisting of a benzene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloroisoquinolin-1-amine typically involves multi-step organic reactions. One common method starts with the halogenation of isoquinoline derivatives. For instance, the bromination and chlorination of isoquinoline can be achieved using bromine and chlorine reagents under controlled conditions. The amination step involves introducing an amine group to the halogenated isoquinoline, often using ammonia or amine derivatives under catalytic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-7-chloroisoquinolin-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-7-chloroisoquinolin-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins, leading to changes in cellular processes.
類似化合物との比較
- 4-Bromoisoquinolin-1-amine
- 7-Chloroisoquinolin-1-amine
- 4-Chloro-7-bromoisoquinolin-1-amine
Comparison: 4-Bromo-7-chloroisoquinolin-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the isoquinoline ring. This unique structure can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For instance, the presence of both halogens can enhance its ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
4-bromo-7-chloroisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXVPSZQTSTDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B7961625.png)








![[2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine](/img/structure/B7961695.png)


![7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7961711.png)
